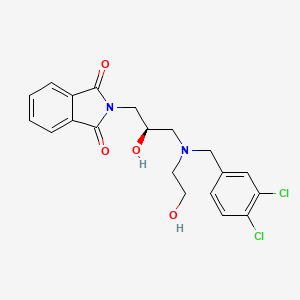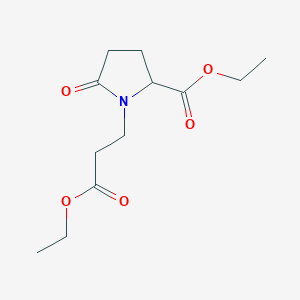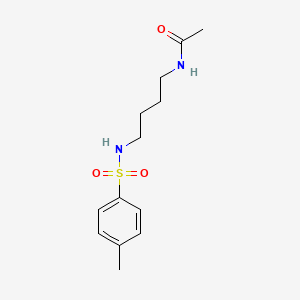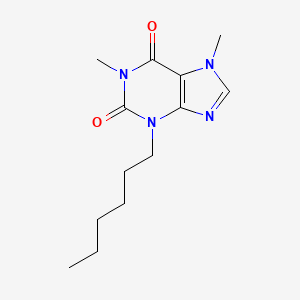
(2-oxo-1H-pyridin-3-yl) 4-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-oxo-1H-pyridin-3-yl) 4-fluorobenzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound consists of a pyridinone ring attached to a fluorobenzoate moiety, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-oxo-1H-pyridin-3-yl) 4-fluorobenzoate typically involves the esterification of 4-fluorobenzoic acid with (2-oxo-1H-pyridin-3-yl) methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: (2-oxo-1H-pyridin-3-yl) 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The pyridinone ring can be oxidized to form corresponding N-oxides.
Reduction: The carbonyl group in the pyridinone ring can be reduced to form hydroxyl derivatives.
Substitution: The fluorine atom in the benzoate moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxides of the pyridinone ring.
Reduction: Hydroxyl derivatives of the pyridinone ring.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-oxo-1H-pyridin-3-yl) 4-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (2-oxo-1H-pyridin-3-yl) 4-fluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
(2-oxo-1H-pyridin-3-yl) benzoate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
(2-oxo-1H-pyridin-3-yl) 4-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.
(2-oxo-1H-pyridin-3-yl) 4-methylbenzoate: Contains a methyl group, leading to different steric and electronic effects
Uniqueness: The presence of the fluorine atom in (2-oxo-1H-pyridin-3-yl) 4-fluorobenzoate imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various fields .
Propiedades
Número CAS |
71847-97-7 |
|---|---|
Fórmula molecular |
C12H8FNO3 |
Peso molecular |
233.19 g/mol |
Nombre IUPAC |
(2-oxo-1H-pyridin-3-yl) 4-fluorobenzoate |
InChI |
InChI=1S/C12H8FNO3/c13-9-5-3-8(4-6-9)12(16)17-10-2-1-7-14-11(10)15/h1-7H,(H,14,15) |
Clave InChI |
WMTPUFFKQYBPHN-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=O)C(=C1)OC(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[(4-Cyanophenyl)methylideneamino]thiourea](/img/structure/B14008200.png)

![3-[[4-[[2-Sulfanylidene-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-3-yl]methyl]piperazin-1-yl]methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione](/img/structure/B14008206.png)


